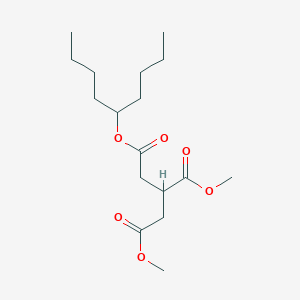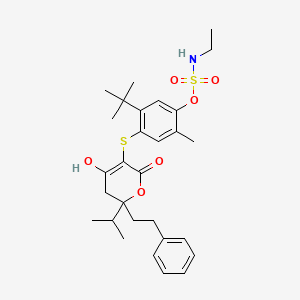
(+-)-N-Ethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-N-Ethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Ethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester involves several steps, including the formation of key intermediates and the final coupling reaction. Typical reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it a candidate for the treatment of various diseases, such as cancer or infectious diseases.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it useful in materials science or catalysis.
作用机制
The mechanism of action of (±)-N-Ethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds may include other sulfamic acid derivatives or esters with comparable structural features. Examples include:
- N-Ethylsulfamic acid derivatives with different substituents on the aromatic ring.
- Pyran-based compounds with similar functional groups.
Uniqueness
The uniqueness of (±)-N-Ethylsulfamic acid, 5-tert-butyl-4-(4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-ylsulfanyl)-2-methyl-phenyl ester lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties, distinguishing it from other
属性
CAS 编号 |
249728-23-2 |
|---|---|
分子式 |
C29H39NO6S2 |
分子量 |
561.8 g/mol |
IUPAC 名称 |
[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] N-ethylsulfamate |
InChI |
InChI=1S/C29H39NO6S2/c1-8-30-38(33,34)36-24-17-22(28(5,6)7)25(16-20(24)4)37-26-23(31)18-29(19(2)3,35-27(26)32)15-14-21-12-10-9-11-13-21/h9-13,16-17,19,30-31H,8,14-15,18H2,1-7H3 |
InChI 键 |
NUKYHIIISYBBFK-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)OC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
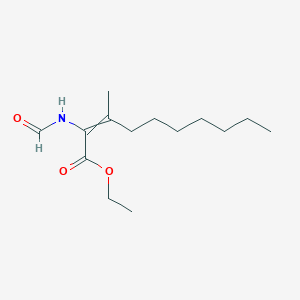
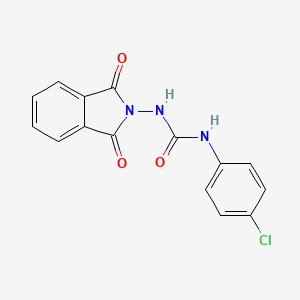


![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
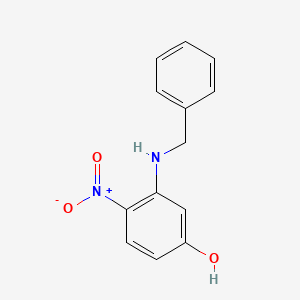

![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)
![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
